Boc-D-Cyclopropylalanine-DCHA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-D-Cyclopropylalanine-DCHA is a cyclic amino acid derivative of the natural amino acid alanine. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is commonly used in drug development, environmental research, and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Boc-D-Cyclopropylalanine-DCHA is synthesized from the corresponding protected amino acid L-cyclohexylalanine. The synthesis involves the reaction of this compound with a Boc-protected amino acid, followed by the addition of a dehydrochlorinase enzyme. The reaction conditions typically require careful monitoring and control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-reactivity reagents and stable intermediates to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions: Boc-D-Cyclopropylalanine-DCHA undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in further chemical synthesis and research applications .

Aplicaciones Científicas De Investigación

Boc-D-Cyclopropylalanine-DCHA is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a building block in peptide synthesis and the development of peptide-based drugs.

Biology: Employed in the study of biochemical and physiological effects, including antimicrobial, anti-inflammatory, and immunomodulatory activities.

Medicine: Utilized in the synthesis of peptides for the diagnosis and treatment of diseases such as cancer, diabetes, and HIV/AIDS.

Industry: Applied in environmental research and industrial processes due to its stability and reactivity.

Mecanismo De Acción

Boc-D-Cyclopropylalanine-DCHA exerts its effects through various molecular targets and pathways. It has been shown to have antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and viruses. Additionally, it exhibits anti-inflammatory and immunomodulatory effects, as well as anti-tumor activity. The compound also has a protective effect against oxidative stress and increases the production of nitric oxide, which is involved in the regulation of blood pressure and vascular tone.

Comparación Con Compuestos Similares

Boc-L-Cyclopropylalanine: Another protected amino acid used in peptide synthesis.

Boc-D-Cyclohexylalanine: A similar compound with a cyclohexyl group instead of a cyclopropyl group.

Boc-D-Alanine: A simpler derivative of alanine used in various chemical syntheses.

Uniqueness: Boc-D-Cyclopropylalanine-DCHA is unique due to its high reactivity and stability, making it a versatile reagent for peptide synthesis. Its ability to undergo various chemical reactions and its wide range of biological activities set it apart from other similar compounds.

Actividad Biológica

Boc-D-Cyclopropylalanine-DCHA (CAS Number: 89483-07-8) is a cyclic amino acid derivative that has garnered significant attention in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of alanine characterized by the presence of a cyclopropyl group. The compound is commonly used in peptide synthesis and has been studied for its antimicrobial, anti-inflammatory, and immunomodulatory properties. Its unique structure contributes to its reactivity and selectivity in various biological applications.

The biological activity of this compound is mediated through several mechanisms:

- Antimicrobial Activity : The compound exhibits inhibitory effects against a range of microorganisms, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

- Anti-inflammatory Effects : It has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting the production of anti-inflammatory mediators.

- Immunomodulatory Properties : this compound influences immune cell function, enhancing the activity of T-cells and macrophages, which are crucial for the body's defense mechanisms.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cells and modulation of signaling pathways involved in cell proliferation.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. -

Anti-inflammatory Activity :

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound led to a reduction in edema formation by 45% compared to control groups. This suggests its potential as an anti-inflammatory agent in therapeutic applications. -

Immunomodulation :

Research demonstrated that this compound enhances the proliferation of CD4+ T-cells in vitro. Flow cytometry analysis showed an increase in T-cell activation markers following treatment with the compound.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Immunomodulatory Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Boc-L-Cyclopropylalanine | Moderate | Low | Low |

| Boc-D-Alanine | Low | Moderate | Moderate |

Propiedades

IUPAC Name |

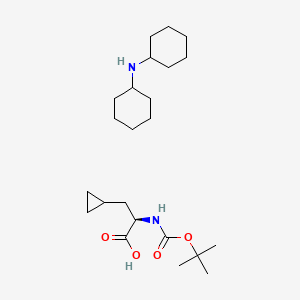

N-cyclohexylcyclohexanamine;(2R)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQINYDUVLDJIAC-NIFFTEIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89483-09-0 |

Source

|

| Record name | Cyclopropanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (R)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89483-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.